L-2-Aminoadipic Acid

説明

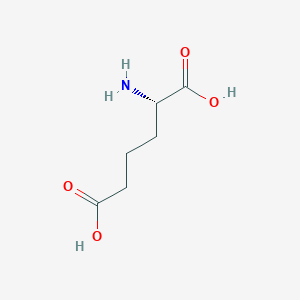

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIFNHCXNCRBQI-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017096 | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.2 mg/mL | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1118-90-7 | |

| Record name | L-α-Aminoadipic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Aminoadipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alpha-Aminoadipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOADIPIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZH74L7SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 198 °C | |

| Record name | Aminoadipic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to L-2-Aminoadipic Acid Biosynthesis in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-aminoadipic acid (L-2-AAA), a non-proteinogenic amino acid, is a key intermediate in the mammalian catabolism of the essential amino acid L-lysine. Its biosynthesis is intricately linked to two primary pathways: the saccharopine pathway, which is predominant in the liver and other peripheral tissues, and the pipecolate pathway, which is more active in the brain.[1][2][3] The convergence of these pathways on L-2-AAA underscores its importance in systemic lysine (B10760008) homeostasis.

Recent advances in metabolomics have propelled L-2-AAA into the spotlight, not merely as a metabolic intermediate but as a potential biomarker and modulator of various physiological and pathological states.[4][5] Elevated levels of L-2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, highlighting its potential role in metabolic dysregulation.[6][7][8][9][10] Furthermore, genetic disorders affecting the enzymes in its biosynthetic pathway, such as alpha-aminoadipic and alpha-ketoadipic aciduria, can lead to the accumulation of L-2-AAA and other intermediates, resulting in a range of clinical manifestations.[11][12]

This technical guide provides a comprehensive overview of the core aspects of L-2-AAA biosynthesis in mammals. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic pathways, quantitative data on enzyme activities and metabolite concentrations, and methodologies for key experiments.

Core Biosynthetic Pathways

The production of this compound in mammals primarily occurs through the degradation of L-lysine via two distinct pathways that eventually merge.

The Saccharopine Pathway

The saccharopine pathway is the principal route for lysine catabolism in most mammalian tissues, particularly the liver.[1][2][3][13] This mitochondrial pathway involves a series of enzymatic reactions initiated by the bifunctional enzyme, α-aminoadipate-semialdehyde synthase (AASS).[8][14][15][16][17]

The initial steps catalyzed by AASS are:

-

Lysine-Ketoglutarate Reductase (LKR) activity: L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is NADPH-dependent.[18]

-

Saccharopine Dehydrogenase (SDH) activity: Saccharopine is then oxidized to yield L-2-aminoadipate-6-semialdehyde (AAS) and glutamate (B1630785) in an NAD+-dependent manner.[10][18]

L-2-aminoadipate-6-semialdehyde is subsequently oxidized to this compound by the enzyme aminoadipate-semialdehyde dehydrogenase (AASADH).[19]

The Pipecolate Pathway

In the mammalian brain, the pipecolate pathway is the predominant route for lysine degradation.[1][2] This pathway involves the conversion of L-lysine to L-pipecolic acid, which is then oxidized to yield Δ1-piperideine-6-carboxylate. This intermediate exists in equilibrium with its open-chain form, L-2-aminoadipate-δ-semialdehyde, which is the same intermediate produced in the saccharopine pathway.[1][2] From this point, the pathways converge, with L-2-aminoadipate-δ-semialdehyde being converted to this compound.

Quantitative Data

Enzyme Activities

The activities of key enzymes in the saccharopine pathway have been quantified in the liver of various mammalian species.

| Enzyme | Species | Activity (nmol/min per mg of protein) | Reference |

| Lysine-2-oxoglutarate Reductase | Human | 4-6 | [20][21] |

| Rat | 4-6 | [20][21] | |

| Pig | 4-6 | [20][21] | |

| Dog | 4-6 | [20][21] | |

| Cat | 4-6 | [20][21] | |

| Ox | 4-6 | [20][21] | |

| Sheep | 4-6 | [20][21] | |

| Saccharopine Dehydrogenase | Most Species Studied | Higher than LOR | [20][21] |

Table 1: Specific activities of Lysine-2-oxoglutarate Reductase (LOR) and Saccharopine Dehydrogenase (SDH) in liver mitochondria of various mammals.

This compound Concentrations

Elevated levels of this compound in the blood have been identified as a significant biomarker for the risk of developing diabetes.

| Condition | Analyte | Concentration/Risk | Reference |

| Individuals in the top quartile of 2-AAA concentrations | 2-Aminoadipic Acid (2-AAA) | > 4-fold increased risk of developing diabetes | [6][7][8] |

| Diabetes | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |

| Chronic Renal Failure | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |

| Sepsis | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |

| Aging Human Skin | 2-Aminoadipic Acid (2-AAA) | Significantly increased with age | [22] |

Table 2: Association of this compound concentrations with disease risk and physiological states.

Experimental Protocols

Assay for Saccharopine Dehydrogenase (NAD+, L-lysine-forming) Activity

This continuous spectrophotometric method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.

Principle:

L-Lysine + α-Ketoglutarate + NADH + H+ ⇌ Saccharopine + NAD+ + H2O

Reagents:

-

Reagent A: 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8 at 25°C.

-

Reagent B: 0.23 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution in Reagent A.

-

Reagent C: 79.8 mM α-Ketoglutarate solution in Reagent A (prepare fresh).

-

Reagent D: 300 mM L-Lysine solution in Reagent A.

-

Reagent E: Saccharopine Dehydrogenase enzyme solution (0.1 - 0.5 units/ml in cold Reagent A, prepare immediately before use).

Procedure:

-

Pipette the following into suitable cuvettes:

-

2.75 ml of Reagent B (β-NADH)

-

0.10 ml of Reagent C (α-Ketoglutarate)

-

0.10 ml of Reagent D (L-Lysine)

-

-

Mix by inversion and equilibrate to 25°C.

-

Monitor the absorbance at 340 nm until constant using a thermostatted spectrophotometer.

-

Add 0.10 ml of Reagent E (Enzyme Solution) to the test cuvette and 0.10 ml of Reagent A to the blank cuvette.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute from the initial linear portion of the curve.

Final Assay Concentration (in a 3.05 ml reaction mix):

-

100 mM potassium phosphate

-

1 mM EDTA

-

0.21 mM β-NADH

-

2.6 mM α-ketoglutarate

-

9.8 mM L-lysine

-

0.01 - 0.05 units saccharopine dehydrogenase

(Source: Sigma-Aldrich, 1997)[1]

Assay for L-Pipecolate Oxidase Activity

This direct assay method utilizes the trapping of the reaction product with NaHSO3.

Principle:

L-[3H]Pipecolic Acid + O2 → L-α-amino[3H]adipate δ-semialdehyde (AAS) + H2O2

The [3H]AAS is trapped by NaHSO3 to form a stable adduct.

Procedure:

-

Incubate a peroxisome-enriched fraction from tissue homogenate with L-[3H]pipecolic acid in the presence of NaHSO3.

-

Terminate the reaction.

-

Separate the [3H]AAS-NaHSO3 adduct from the unreacted L-[3H]pipecolic acid using a Dowex 50 (H+) column.

-

Quantify the radioactivity in the eluate containing the adduct to determine enzyme activity.

-

The identity of the product can be confirmed by breaking down the adduct (e.g., by boiling under acidic conditions) and identifying [3H]AAS by amino acid analysis.

(Based on the method described by Rao and Chang, 1992)[13]

Quantification of this compound by Mass Spectrometry

This method allows for the sensitive and specific quantification of L-2-AAA in biological samples such as plasma.

Sample Preparation:

-

To a small volume of plasma (e.g., 10 µL), add a protein precipitation reagent containing stable isotope-labeled internal standards.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dry it down.

-

Derivatize the amino acids by incubating the dried supernatant with 3N butanolic HCl to form butyl esters. This step improves chromatographic separation and ionization efficiency.

-

Reconstitute the derivatized sample in a suitable solvent for injection.

LC-MS/MS Analysis:

-

Chromatography: Separate the amino acid butyl esters using ion-pair reversed-phase chromatography. A common ion-pairing agent is heptafluorobutyric acid.

-

Mass Spectrometry: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This involves monitoring specific precursor-to-product ion transitions for L-2-AAA and its internal standard.

(This is a general protocol based on established methods for amino acid quantification by LC-MS/MS)[23][24]

Visualizations

This compound Biosynthesis Pathways

Caption: Overview of the Saccharopine and Pipecolate pathways for this compound biosynthesis.

Experimental Workflow for Saccharopine Dehydrogenase Assay

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. mybiosource.com [mybiosource.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assay for L-pipecolate oxidase activity in human liver: detection of enzyme deficiency in hyperpipecolic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determinants of Substrate Specificity for Saccharopine Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AADAT - Aminoadipate Aminotransferase | Elisa - Clia - Antibody - Protein [markelab.com]

- 16. mybiosource.com [mybiosource.com]

- 17. AASS gene: MedlinePlus Genetics [medlineplus.gov]

- 18. Genetic basis of hyperlysinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 20. Lysine metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Lysine metabolism in mammals. | Semantic Scholar [semanticscholar.org]

- 22. usbio.net [usbio.net]

- 23. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Regulation of L-2-Aminoadipic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-2-aminoadipic acid (L-2-AAA) is a critical intermediate in the catabolism of the essential amino acid L-lysine. The regulation of its metabolism is paramount for maintaining cellular homeostasis, and dysregulation is implicated in a range of pathologies, from rare genetic disorders to complex metabolic diseases like diabetes. This technical guide provides an in-depth overview of the core regulatory mechanisms governing the this compound pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated molecular pathways. Understanding these regulatory networks is crucial for identifying novel therapeutic targets and developing innovative strategies for intervention in related diseases.

The this compound Metabolic Pathway

The primary route for L-lysine degradation in mammals is the saccharopine pathway, which occurs predominantly in the mitochondria of hepatocytes.[1][2][3] This pathway converts L-lysine into acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1] this compound is a key intermediate in this cascade.

The core enzymatic steps are as follows:

-

L-lysine + α-ketoglutarate → Saccharopine: Catalyzed by the lysine-ketoglutarate reductase (LKR) domain of the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS).[4][5][6] This initial and likely rate-limiting step consumes NADPH.[7][8]

-

Saccharopine → L-2-aminoadipic-δ-semialdehyde + L-glutamate: Catalyzed by the saccharopine dehydrogenase (SDH) domain of AASS.[4][5][6]

-

L-2-aminoadipic-δ-semialdehyde ↔ Δ1-piperideine-6-carboxylate: This is a spontaneous cyclization.

-

L-2-aminoadipic-δ-semialdehyde → this compound: Catalyzed by α-aminoadipic semialdehyde dehydrogenase, also known as aldehyde dehydrogenase 7A1 (ALDH7A1) or antiquitin.[7][9]

-

This compound → 2-oxoadipic acid: Catalyzed by aminoadipate aminotransferase.

-

2-oxoadipic acid → Glutaryl-CoA: This oxidative decarboxylation is carried out by the 2-oxoadipate dehydrogenase complex, of which dehydrogenase E1 and transketolase domain containing 1 (DHTKD1) is a key component.[10]

-

Further metabolism to Acetyl-CoA: Glutaryl-CoA is further metabolized through a series of reactions to ultimately yield acetyl-CoA.

Mutations in the genes encoding these enzymes lead to several inherited metabolic disorders. Deficiencies in AASS (specifically the LKR or SDH domains) cause hyperlysinemia.[5][11] Mutations in ALDH7A1 result in pyridoxine-dependent epilepsy (PDE), a severe neonatal seizure disorder.[9][11] Defects in DHTKD1 are associated with 2-aminoadipic and 2-oxoadipic aciduria.[10]

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in the this compound metabolic pathway are crucial for understanding its regulation and the impact of genetic mutations.

| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |

| Lysine-Ketoglutarate Reductase (LKR) | Human (liver) | L-lysine | 1.5 mM | - | [9] |

| α-ketoglutarate | 1.0 mM | - | [9] | ||

| NADPH | 0.08 mM | - | [9] | ||

| Human (recombinant) | L-lysine | 11 ± 1 mM | 65 ± 2 nmol/min/mg | [4] | |

| α-ketoglutarate | - | - | |||

| Saccharopine Dehydrogenase (SDH) | Saccharomyces cerevisiae | Saccharopine | - | - | [12] |

| NAD+ | - | - | [12] | ||

| ALDH7A1 (Antiquitin) | Human (recombinant) | L-2-aminoadipic-δ-semialdehyde | 169 µM | - | [13] |

| Octanal | 17.5 µM | - | [13] | ||

| Betaine aldehyde | 41.1 µM | - | [13] | ||

| Benzaldehyde | 530.2 µM | - | [13] | ||

| Human (recombinant, wild-type) | α-aminoadipate semialdehyde (AASAL) | 160 ± 20 µM | 1.7 ± 0.1 s⁻¹ | [14] | |

| DHTKD1 | Human | 2-oxoadipate | 0.015 mM | - | |

| 2-oxoglutarate | 0.25 mM | - |

Metabolite Concentrations

The concentration of this compound in biological fluids and tissues can serve as a biomarker for various physiological and pathological states.

| Metabolite | Matrix | Condition | Concentration | Reference |

| This compound | Human Plasma | Healthy | 0.3 - 2.0 µmol/L | |

| Human Plasma | Diabetes Risk (Top Quartile) | Higher levels associated with >4-fold increased risk | ||

| Mouse Pancreas | Standard Chow Diet | 35.54 ± 2.54 nmol/g tissue | ||

| Mouse Pancreas | High-Fat Diet | 49.31 ± 5.75 nmol/g tissue | ||

| Human Skin Collagen | Aging (non-diabetic) | Increases with age, reaching >1 mmol/mol lysine (B10760008) | ||

| Human Skin Collagen | Diabetes (without renal failure) | Significantly increased (up to <3 mmol/mol lysine) | ||

| Human Skin Collagen | Sepsis (non-diabetic) | Significantly elevated (0.61 vs 1.21 mmol/mol lysine) |

Regulatory Mechanisms

The flux through the this compound pathway is tightly controlled at multiple levels, including allosteric regulation, transcriptional control, and by broader signaling networks that sense the cell's energetic and nutrient status.

Allosteric and Feedback Regulation

-

Lysine-Ketoglutarate Reductase (LKR): The LKR domain of AASS is subject to substrate inhibition by lysine in some species, such as pigs.[15] It is also inhibited by saccharopine, the product of the reaction.[4] Additionally, L-2-hydroxyglutaric acid has been shown to inhibit the LKR domain, suggesting a potential feedback mechanism.[11] There is also evidence for allosteric activation of AASS by N-ethylmaleimide (NEM) through alkylation of a cysteine residue, suggesting a novel site for regulatory input.[4]

-

Saccharopine Dehydrogenase (SDH): The activity of the SDH domain is likely influenced by the conformational state of the bifunctional AASS enzyme.[16]

Transcriptional Regulation

-

AASS Gene: The expression of the AASS gene is upregulated in response to lysine overload, indicating a feed-forward regulatory mechanism.[16] In maize, the opaque-2 transcriptional activator controls the expression of the gene encoding the bifunctional LKR-SDH enzyme.[16]

-

ALDH7A1 Gene: The promoter region of the ALDH7A1 gene contains binding sites for several transcription factors, including CUTL1, GCNF, POU2F1a, and PPAR-gamma, suggesting complex transcriptional control.[14]

-

DHTKD1 Gene: The expression of the DHTKD1 gene can be influenced by circular RNAs, such as circDHTKD1, which can act as microRNA sponges to regulate gene expression post-transcriptionally.[17]

Signaling Pathways

While direct regulatory links are still being fully elucidated, several major signaling pathways are known to influence metabolic processes that likely intersect with this compound metabolism.

-

AMP-activated Protein Kinase (AMPK) Signaling: As a central energy sensor, AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio).[18][19] It promotes catabolic pathways to generate ATP while inhibiting anabolic processes.[18] Given that lysine catabolism is an energy-yielding process, it is plausible that AMPK activation could enhance flux through the this compound pathway to provide substrates for the TCA cycle.

-

Mammalian Target of Rapamycin (mTOR) Signaling: The mTOR pathway is a key regulator of cell growth and proliferation in response to nutrient availability, including amino acids.[20][21][22] mTORC1 is activated by amino acids and promotes protein synthesis.[23] While the direct effect of L-2-AAA on mTOR signaling is not fully characterized, the pathway's sensitivity to amino acid levels suggests a potential regulatory interplay.

-

Sirtuin 1 (SIRT1) Signaling: SIRT1 is an NAD+-dependent deacetylase that plays a crucial role in metabolic regulation, particularly in response to caloric restriction.[12][24] It can deacetylate and modulate the activity of various enzymes and transcription factors involved in metabolism.[25] SIRT1's role in regulating lysine metabolism is an active area of research.

Experimental Protocols

Spectrophotometric Assay for Saccharopine Dehydrogenase (NAD+, Lysine Forming) Activity

This protocol is adapted from established methods and measures the reverse reaction of SDH.

Principle: L-Lysine + α-Ketoglutarate + NADH + H⁺ ⇌ Saccharopine + NAD⁺ + H₂O

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Buffer A: 100 mM Potassium Phosphate buffer, pH 6.8, containing 1 mM EDTA.

-

NADH Solution: 0.23 mM NADH in Buffer A.

-

α-Ketoglutarate Solution: 79.8 mM α-ketoglutarate in Buffer A (prepare fresh).

-

L-Lysine Solution: 300 mM L-lysine monohydrochloride in Buffer A.

-

Enzyme Solution: Purified or partially purified saccharopine dehydrogenase diluted in cold Buffer A to a concentration of 0.1 - 0.5 units/mL.

Procedure:

-

Set up a spectrophotometer to measure absorbance at 340 nm at 25°C.

-

In a cuvette, mix the following reagents in the specified order:

-

2.75 mL of NADH Solution

-

0.10 mL of α-Ketoglutarate Solution

-

0.10 mL of L-Lysine Solution

-

-

Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding 0.05 mL of the Enzyme Solution.

-

Immediately mix by inversion and record the decrease in absorbance at 340 nm for several minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADH per minute at pH 6.8 and 25°C.

Spectrophotometric Assay for ALDH7A1 Activity

This protocol measures the NAD⁺-dependent oxidation of α-aminoadipate semialdehyde (AASAL).

Principle: α-aminoadipate semialdehyde + NAD⁺ + H₂O → α-aminoadipate + NADH + 2H⁺

The rate of NADH formation is monitored by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM sodium pyrophosphate buffer, pH 8.0.

-

NAD⁺ Solution: 5 mM NAD⁺ in Assay Buffer.

-

AASAL Solution: A stock solution of synthesized α-aminoadipate semialdehyde in a suitable buffer (concentration to be determined and varied in the assay).

-

Enzyme Solution: Purified ALDH7A1 diluted in Assay Buffer supplemented with 5 mM NAD⁺.

Procedure:

-

Set up a spectrophotometer to measure absorbance at 340 nm at 20°C.

-

In a cuvette, prepare a reaction mixture containing:

-

Assay Buffer

-

NAD⁺ Solution to a final concentration of 2.5 mM.

-

Varying concentrations of AASAL (e.g., 10 µM to 3000 µM).

-

-

Equilibrate the mixture to 20°C.

-

Initiate the reaction by adding a small volume of the Enzyme Solution.

-

Immediately mix and record the increase in absorbance at 340 nm for 300 seconds, taking measurements at regular intervals (e.g., every 3 seconds).

-

Determine the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the corresponding AASAL concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.[14]

Quantification of this compound in Human Plasma by LC-MS/MS

This is a general protocol outline based on established methods for amino acid analysis.[2][18][26][27]

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of this compound. The method involves protein precipitation, chromatographic separation, and detection by mass spectrometry using a stable isotope-labeled internal standard.

Materials:

-

Plasma Samples: Human plasma collected with an appropriate anticoagulant (e.g., EDTA).

-

Protein Precipitation Agent: 30% Sulfosalicylic acid.

-

Internal Standard Solution: A known concentration of a stable isotope-labeled this compound (e.g., this compound-d5) in a suitable solvent.

-

Mobile Phases: Appropriate aqueous and organic mobile phases for reversed-phase or HILIC chromatography.

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control, add 10 µL of 30% sulfosalicylic acid.

-

Vortex for 30 seconds.

-

Incubate at 4°C for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of the internal standard solution (diluted in the initial mobile phase).

-

Vortex to mix.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 4 µL) of the prepared sample onto the LC system.

-

Separate the analytes using a suitable chromatographic column and gradient elution.

-

Detect the analyte and internal standard using the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Define specific precursor-product ion transitions for this compound and its internal standard.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations of Pathways and Workflows

This compound Metabolic Pathway

Caption: The mitochondrial saccharopine pathway for L-lysine catabolism.

Regulatory Signaling Pathways

Caption: Key signaling pathways influencing L-2-AAA metabolism.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for L-2-AAA quantification in plasma by LC-MS/MS.

Conclusion and Future Directions

The regulation of this compound metabolism is a complex interplay of enzymatic control, transcriptional regulation, and overarching cellular signaling networks. This guide has provided a comprehensive overview of the current understanding of these processes, highlighting key quantitative data and experimental methodologies. Dysregulation of this pathway has significant clinical implications, and this compound itself is emerging as a promising biomarker for metabolic diseases.

Future research should focus on several key areas:

-

Elucidating Direct Regulatory Links: Further investigation is needed to establish the direct molecular interactions between signaling pathways such as AMPK, mTOR, and SIRT1 and the enzymes of the this compound pathway.

-

Pharmacological Targeting: The enzymes of this pathway, particularly LKR and ALDH7A1, represent potential targets for therapeutic intervention in diseases like pyridoxine-dependent epilepsy and glutaric aciduria type I.

-

Biomarker Refinement: While this compound is a promising biomarker for diabetes risk, further studies are required to understand its predictive value in diverse populations and its role in the pathophysiology of the disease.

-

Inter-organ Trafficking: A more detailed understanding of the transport and metabolism of this compound between different organs is needed to fully appreciate its systemic effects.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for novel diagnostic and therapeutic strategies to address a range of human diseases.

References

- 1. Allosteric regulation in Acetohydroxyacid Synthases (AHASs)--different structures and kinetic behavior in isozymes in the same organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine - Wikipedia [en.wikipedia.org]

- 3. Lysine α-ketoglutarate reductase as a therapeutic target for saccharopine pathway related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and structure of the human lysine-2-oxoglutarate reductase domain, a novel therapeutic target for treatment of glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medlineplus.gov [medlineplus.gov]

- 6. Glycine Relieves Intestinal Injury by Maintaining mTOR Signaling and Suppressing AMPK, TLR4, and NOD Signaling in Weaned Piglets after Lipopolysaccharide Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALDH7A1 - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Lysine-ketoglutarate reductase in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DHTKD1 - Wikipedia [en.wikipedia.org]

- 11. Gene - DHTKD1 [maayanlab.cloud]

- 12. Sirtuin-1 regulation of mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional dissection of lysine deacetylases reveals that HDAC1 and p300 regulate AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. genecards.org [genecards.org]

- 15. Lysine α-ketoglutarate reductase, but not saccharopine dehydrogenase, is subject to substrate inhibition in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lysine deacetylation in ischaemic preconditioning: the role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. AASS (human) [phosphosite.org]

- 27. researchgate.net [researchgate.net]

L-2-Aminoadipic Acid in Human Plasma: A Technical Guide for Researchers

An In-depth Examination of Physiological Concentrations, Measurement Protocols, and Signaling Pathways

L-2-aminoadipic acid (L-2-AAA), a metabolite derived from the degradation of the essential amino acid lysine (B10760008), has emerged as a significant biomarker in human health and disease. Elevated plasma concentrations of L-2-AAA have been associated with an increased risk of developing type 2 diabetes, dyslipidemia, and atherosclerosis. This technical guide provides a comprehensive overview of the physiological concentrations of L-2-AAA in human plasma, detailed experimental protocols for its quantification, and a review of its involvement in key signaling pathways.

Physiological Concentrations of this compound

The physiological concentrations of this compound in human plasma can vary based on several factors, including demographics and diet. Research has consistently shown differences in plasma L-2-AAA levels between sexes and among different racial groups.

Notably, plasma L-2-AAA levels are generally higher in men than in women. One study reported mean concentrations of 95.99 ± 33.7 ng/mL in men compared to 68.43 ± 27.7 ng/mL in women. Higher levels have also been observed in Asian individuals compared to Black or white individuals.

Diet also plays a role in circulating L-2-AAA levels. The consumption of animal products, such as meat, poultry, and seafood, is associated with higher plasma L-2-AAA. Conversely, a short-term vegetarian diet has been shown to significantly reduce plasma L-2-AAA concentrations.

| Population | Mean Plasma Concentration (ng/mL) | Key Findings | Reference |

| Healthy Men | 95.99 ± 33.7 | Higher levels compared to women. | |

| Healthy Women | 68.43 ± 27.7 | Lower levels compared to men. | |

| General Range | 0.3 - 2 µmol/L | Reported reference range. |

Experimental Protocols for this compound Quantification

The accurate measurement of this compound in plasma is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for its quantification.

Sample Preparation

A simple and efficient protein precipitation step is typically employed for plasma sample preparation.

-

Sample Collection: Collect whole blood in EDTA-containing tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation:

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid.

-

Vortex the mixture for 30 seconds.

-

Refrigerate at 4°C for 30 minutes to allow for complete protein precipitation.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

-

Supernatant Dilution:

-

Transfer 50 µL of the resulting supernatant to a new tube.

-

Add 450 µL of an internal standard solution prepared in the initial mobile phase.

-

Vortex for 30 seconds.

-

-

Injection: Inject a small volume (e.g., 4 µL) of the final solution into the LC-MS/MS system.

LC-MS/MS Analysis

A robust LC-MS/MS method for the analysis of amino acids, including this compound, is outlined below.

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compound retention, such as a Raptor Polar X column, is recommended.

-

Mobile Phase A: Aqueous solution containing a buffer like ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile with a small percentage of water and formic acid.

-

Gradient Elution: A gradient elution is employed to separate the various amino acids.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: Maintaining a stable column temperature (e.g., 35°C) is important for reproducible chromatography.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored. For this compound, a common transition is 162.1 -> 98.1.

-

Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification to correct for matrix effects and variations in instrument response.

-

Signaling Pathways and Biological Role

This compound is an intermediate in the catabolism of lysine. This pathway primarily occurs in the mitochondria. Beyond its role as a metabolic intermediate, L-2-AAA has been shown to influence key biological processes, particularly insulin (B600854) secretion.

Lysine Degradation Pathway

The breakdown of lysine to this compound involves a series of enzymatic reactions. This metabolic pathway is a key source of endogenous L-2-AAA.

L-2-Aminoadipic Acid: A Comprehensive Technical Guide to its Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-2-aminoadipic acid (L-2-AAA), a metabolite of the essential amino acid lysine (B10760008), has emerged as a significant modulator of central nervous system (CNS) function. Historically recognized for its selective gliotoxicity, particularly towards astrocytes, recent research has unveiled a more complex role for L-2-AAA in neurotransmission, synaptic plasticity, and as a potential biomarker and therapeutic target in various neurological and metabolic disorders. This technical guide provides an in-depth analysis of the multifaceted functions of L-2-AAA in the CNS, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its metabolic and signaling pathways.

Introduction

This compound is an intermediate in the saccharopine pathway of lysine degradation.[1] While its D-enantiomer has limited biological activity, the L-isomer exerts potent effects within the CNS.[2] The primary focus of L-2-AAA research has been its ability to selectively induce astrocyte death, making it a valuable tool for studying the roles of these glial cells in brain function and pathology.[3] However, its structural similarity to glutamate (B1630785) allows it to interact with key components of glutamatergic signaling, leading to a cascade of downstream effects on neuronal activity and synaptic integrity.[4] This guide will explore the core functions of L-2-AAA, from its metabolic origins to its impact on cellular and systemic physiology within the CNS.

Metabolic Pathway of this compound

L-2-AAA is synthesized from L-lysine primarily through the saccharopine pathway, which predominantly occurs in the liver but also to some extent in the brain.[5] The pathway involves the condensation of lysine and α-ketoglutarate to form saccharopine, which is then converted to L-2-aminoadipate-semialdehyde and subsequently oxidized to L-2-AAA.[1]

Core Functions of this compound in the CNS

The primary effects of L-2-AAA in the central nervous system are centered around its potent and selective toxicity towards astrocytes. This gliotoxicity is the foundation for its other observed effects on neuronal function and synaptic plasticity.

Glial Toxicity: A Selective Astrocyte Toxin

L-2-AAA is widely recognized and utilized as a selective toxin for astrocytes, both in vitro and in vivo.[3] The L-isomer is significantly more toxic than the D-isomer.[2] The toxic effects are dose-dependent, with concentrations in the range of 0.17–1.4 mM causing astrocyte damage and death.[6] The mechanism of this selective toxicity is multifaceted and is believed to be initiated by its uptake into astrocytes via glutamate transporters.[2]

Key Mechanisms of L-2-AAA-induced Astrocyte Toxicity:

-

Inhibition of Glutamate Transporters: L-2-AAA competitively inhibits the high-affinity, sodium-dependent glutamate transporters, which are highly expressed on astrocytes.[2] This disrupts glutamate homeostasis in the synaptic cleft.

-

Inhibition of Glutamine Synthetase: Once inside the astrocyte, L-2-AAA acts as a competitive inhibitor of glutamine synthetase, a crucial enzyme for the conversion of glutamate to glutamine.[2][7] This inhibition disrupts the glutamate-glutamine cycle, a fundamental process for recycling neurotransmitter glutamate.

-

Induction of Apoptosis: Prolonged exposure to L-2-AAA leads to astrocytic cell death via apoptosis, characterized by DNA laddering.[6] This process appears to be linked to a significant decrease in protein synthesis and a failure to induce protective heat shock proteins.[6]

-

Increased Intracellular Calcium: L-2-AAA has been shown to cause a rapid increase in the intracellular calcium concentration in astrocytes, which can trigger various downstream apoptotic pathways.[4]

Impact on Neuronal Activity and Synaptic Transmission

By disrupting astrocyte function, L-2-AAA indirectly but significantly impacts neuronal activity and synaptic transmission. The impairment of the glutamate-glutamine cycle leads to altered glutamate homeostasis, which can result in excitotoxicity and impaired synaptic function.

-

Modulation of Long-Term Potentiation (LTP): L-2-AAA has been shown to decrease the magnitude of long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[8] This effect is likely due to the disruption of astrocytic support for synaptic function, including the supply of neurotransmitter precursors and the maintenance of the synaptic environment.

-

Behavioral Effects: In vivo administration of L-2-AAA into specific brain regions has been linked to behavioral changes, including memory impairment and the induction of anxiety-like behaviors.[9] These effects are thought to be a direct consequence of the loss of astrocyte function and the subsequent disruption of neuronal circuits.

Quantitative Data

The following tables summarize key quantitative data regarding the interactions of this compound with its molecular targets in the CNS.

| Parameter | Target | Value | Species | Reference |

| Ki | Glutamate Transporter | 192 µM | Rat (Striatum) | [2] |

| Ki | Glutamine Synthetase | 209 µM | Rat (Striatum) | [2] |

| Ki | γ-Glutamylcysteine Synthetase | 7 mM | Rat (Striatum) | [2] |

Table 1: Inhibition Constants (Ki) of this compound for Key Molecular Targets.

| Concentration | Effect on Astrocytes | Experimental System | Reference |

| 0.17 - 1.4 mM | Decreased GFAP expression, cell damage, and death | Primary rat cortical and cerebellar cultures | [6] |

| 1 mM | Increased DNA laddering (apoptosis) | Cultured rat cortical astrocytes | [6] |

| 0.06 - 6 mM | Rapid increase in intracellular Ca²⁺ | Cultured retinal Müller cells | [4] |

Table 2: Dose-Response of this compound on Astrocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in the CNS.

In Vivo Astrocyte Ablation using Stereotaxic Injection of L-2-AAA

This protocol describes the procedure for the targeted ablation of astrocytes in a specific brain region of a rat using stereotaxic injection of L-2-AAA.

Materials:

-

This compound (Sigma-Aldrich)

-

Sterile artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Stereotaxic apparatus for rats

-

Hamilton syringe (10 µL) with a 30-gauge needle

-

Surgical tools (scalpel, forceps, drill, etc.)

-

Suture material

-

Heating pad

Procedure:

-

Preparation of L-2-AAA Solution: Dissolve L-2-AAA in sterile aCSF or PBS to the desired concentration (e.g., 20 µg/µL). Ensure the solution is sterile-filtered.

-

Animal Anesthesia and Preparation: Anesthetize the rat according to approved institutional protocols. Shave the scalp and secure the animal in the stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain body temperature with a heating pad.

-

Surgical Procedure:

-

Administer local and systemic analgesia.

-

Sterilize the scalp with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Identify bregma and lambda and level the skull.

-

Based on a rat brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., hippocampus, striatum).

-

Drill a small burr hole in the skull at the determined coordinates.

-

-

Injection:

-

Lower the Hamilton syringe needle to the target depth.

-

Infuse the L-2-AAA solution at a slow rate (e.g., 0.1-0.2 µL/min) to minimize tissue damage. The total volume will depend on the target structure.

-

Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.

-

Slowly withdraw the needle.

-

-

Post-operative Care:

-

Suture the incision.

-

Administer post-operative analgesics and monitor the animal's recovery.

-

Allow sufficient time for astrocyte ablation to occur (typically 2-3 days) before subsequent experiments.

-

Assessment of L-2-AAA's Effect on Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol outlines the electrophysiological recording of LTP in acute hippocampal slices and how to assess the impact of L-2-AAA.

Materials:

-

Adult rat or mouse

-

Vibratome or tissue chopper

-

Artificial cerebrospinal fluid (aCSF) for slicing and recording (composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2; bubbled with 95% O2/5% CO2)

-

This compound

-

Recording chamber (submerged or interface type)

-

Electrophysiology rig (amplifier, digitizer, stimulation unit)

-

Glass microelectrodes

-

Bipolar stimulating electrode

Procedure:

-

Hippocampal Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

-

Electrophysiological Recording:

-

Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.

-

Adjust the stimulation intensity to elicit an fEPSP that is 30-50% of the maximal response.

-

Record a stable baseline for at least 20-30 minutes.

-

-

L-2-AAA Application and LTP Induction:

-

For the experimental group, perfuse the slice with aCSF containing the desired concentration of L-2-AAA (e.g., 100-500 µM) for a predetermined period before LTP induction.

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes after HFS.

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

-

-

Data Analysis:

-

Compare the magnitude of LTP in control slices (no L-2-AAA) with that in L-2-AAA-treated slices.

-

Conclusion and Future Directions

This compound is a pivotal molecule for understanding the role of astrocytes in the CNS. Its selective gliotoxicity provides a powerful tool for investigating astrocyte-neuron interactions and the consequences of astrocytic dysfunction. The inhibition of key astrocytic enzymes and transporters by L-2-AAA underscores the critical role of these cells in maintaining glutamate homeostasis and supporting synaptic function.

Future research should focus on elucidating the precise downstream signaling cascades triggered by L-2-AAA in astrocytes, beyond the initial inhibition of protein synthesis and calcium dysregulation. Understanding these pathways could reveal novel targets for therapeutic intervention in conditions where astrocytic dysfunction is implicated. Furthermore, the link between elevated L-2-AAA levels and metabolic disorders like diabetes warrants further investigation to determine its causal role and potential as a diagnostic or prognostic biomarker. The continued exploration of L-2-AAA's function will undoubtedly provide valuable insights into the intricate workings of the CNS and open new avenues for the development of therapies for a range of neurological and metabolic diseases.

References

- 1. funjournal.org [funjournal.org]

- 2. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 3. EFFECT OF GLUTAMINE SYNTHETASE INHIBITION ON ASTROCYTE SWELLING AND ALTERED ASTROGLIAL PROTEIN EXPRESSION DURING HYPERAMMONEMIA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid increase of intracellular Ca2+ concentration caused by aminoadipic acid enantiomers in retinal Müller cells and neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Induction of cell death by L-alpha-aminoadipic acid exposure in cultured rat astrocytes: relationship to protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. l-α-aminoadipate causes astrocyte pathology with negative impact on mouse hippocampal synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-α-aminoadipic Acid-induced Astrocytes Inhibition in the Hippocampal CA1 Region, Anxiety-like Behavior, and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]

L-2-Aminoadipic Acid: A Novel Biomarker for Diabetes Risk and a Modulator of Glucose Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The rising global prevalence of type 2 diabetes (T2D) necessitates the discovery of novel biomarkers for early risk prediction and the identification of new therapeutic targets. Metabolomic profiling has emerged as a powerful tool in this endeavor, leading to the identification of L-2-aminoadipic acid (L-2-AAA), an intermediate of lysine (B10760008) metabolism, as a promising biomarker for incident T2D. This technical guide provides a comprehensive overview of the discovery, validation, and functional characterization of L-2-AAA as a diabetes biomarker. It is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of key studies, experimental protocols, and the underlying signaling pathways. All quantitative data are presented in structured tables for clear comparison, and complex biological pathways and experimental workflows are visualized using DOT language diagrams.

Introduction: The Discovery of this compound as a Diabetes Biomarker

The landmark discovery of this compound (L-2-AAA) as a predictive biomarker for T2D emerged from a nested case-control study within the Framingham Heart Study.[1][2][3] Using a liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based metabolomics platform, researchers analyzed plasma samples from 188 individuals who developed diabetes and 188 propensity-matched controls over a 12-year follow-up period.[1][2] Among the profiled metabolites, L-2-AAA was the most strongly associated with the future risk of developing diabetes.[1][2] Individuals with baseline L-2-AAA concentrations in the top quartile had a greater than fourfold increased risk of incident diabetes compared to those in the lowest quartile.[1][2][3] This association remained significant even after adjusting for traditional diabetes risk factors, including age, sex, BMI, fasting glucose, and insulin (B600854) resistance.[4]

Subsequent studies have validated this association in other populations and have begun to unravel the complex biological roles of L-2-AAA in glucose homeostasis, insulin secretion, and adipocyte function.[5][6] This guide will delve into the quantitative findings, the experimental methodologies used to generate these findings, and the current understanding of the molecular mechanisms through which L-2-AAA exerts its effects.

Quantitative Data Summary

This section summarizes the key quantitative findings from seminal studies on L-2-AAA and diabetes risk, as well as from in vitro and in vivo functional studies.

Human Studies: L-2-AAA and Diabetes Risk

The Framingham Heart Study provided the initial evidence for L-2-AAA as a predictive biomarker for T2D. The following table summarizes the association between baseline plasma L-2-AAA concentrations and the odds of developing diabetes over a 12-year period.

| L-2-AAA Quartile | Odds Ratio (95% CI) for Incident Diabetes | p-value |

| 1 (Lowest) | 1.00 (Reference) | - |

| 2 | 1.58 (0.81-3.08) | 0.18 |

| 3 | 2.45 (1.28-4.68) | 0.007 |

| 4 (Highest) | 4.13 (2.13-7.99) | <0.001 |

| Adjusted for age, sex, and BMI. Data synthesized from Wang et al., JCI 2013.[1][3][7] |

Further studies have reported on the plasma concentrations of L-2-AAA in individuals with and without T2D.

| Study Population | Group | Mean Plasma L-2-AAA Concentration (µM) ± SD | p-value |

| Jordanian Cohort[8] | Healthy Controls (n=67) | 1.8 ± 0.6 | <0.001 |

| T2D Patients (n=124) | 2.5 ± 0.8 | ||

| High-Risk Individuals (HATIM Study)[9] | Insulin Sensitive | 233x10⁴ ± 60x10⁴ (ion count) | <0.001 |

| Pre-diabetic | 262x10⁴ ± 58x10⁴ (ion count) | ||

| Diabetic | 312x10⁴ ± 75x10⁴ (ion count) |

In Vitro Studies: L-2-AAA and Insulin Secretion

In vitro experiments using pancreatic β-cell lines and isolated islets have demonstrated a direct effect of L-2-AAA on insulin secretion.

| Cell Type | L-2-AAA Concentration (µM) | Fold Change in Insulin Secretion (vs. Control) | p-value |

| BTC6 Pancreatic β-cell line | 30 | ~1.7 | <0.05 |

| Murine Islets (low glucose) | 30 | ~1.9 | <0.05 |

| Human Islets (low glucose) | 30 | ~1.6 | <0.05 |

| Data synthesized from Wang et al., JCI 2013.[1][3][7] |

In Vivo Animal Studies: L-2-AAA and Glucose Homeostasis

Studies in mouse models of diet-induced obesity have shown that administration of L-2-AAA can improve glucose metabolism.

| Animal Model | Treatment | Change in Fasting Blood Glucose (mg/dL) | p-value |

| High-Fat Diet-Fed Mice | L-2-AAA (in drinking water) | ↓ 25 ± 5 | <0.05 |

| Chow-Fed Mice | L-2-AAA (in drinking water) | ↓ 15 ± 4 | <0.05 |

| Data synthesized from Wang et al., JCI 2013.[1][3][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of this compound in Human Plasma by LC-MS/MS

Objective: To accurately measure the concentration of L-2-AAA in human plasma samples.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: [10][11][12]

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

-

Vortex for 30 seconds and incubate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes at 4°C.

-

Transfer 50 µL of the supernatant to a new tube.

-

Add 450 µL of an internal standard solution (e.g., d3-Asparagine in mobile phase A).

-

Vortex for 30 seconds.

-

Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters: [10][12][13]

-

LC System: Agilent 1290 Infinity LC system or equivalent.

-

Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or a Raptor Polar X column.[12][13]

-

Mobile Phase A: 100 mM ammonium (B1175870) formate (B1220265) in water.[12]

-

Mobile Phase B: Acetonitrile:water:formic acid (95:5:0.3, v/v/v).[12]

-

Gradient: A typical gradient would be: 0-3.0 min, 92%-88% B; 3.0-6.4 min, 88%-70% B; 6.4-6.5 min, 70%-0% B; 6.5-10 min, 0% B; 10-10.1 min, 0-92% B; 10.1-13 min, 92% B.[12]

-

Flow Rate: 0.6 mL/min.[12]

-

Column Temperature: 35°C.[12]

-

Mass Spectrometer: AB Sciex 5500 QTRAP or equivalent triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM) Transition for L-2-AAA: Precursor ion (m/z) 162.1 → Product ion (m/z) 98.1.[13]

-

Data Analysis: Quantify L-2-AAA concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Static Insulin Secretion Assay in Pancreatic β-Cells

Objective: To measure the effect of L-2-AAA on insulin secretion from pancreatic β-cells.

Cell Line: INS-1 or MIN6 cells.

-

Seed INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.

-

Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.

-

Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion rate.

-

Remove the pre-incubation buffer and replace it with fresh KRB buffer containing 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without various concentrations of L-2-AAA (e.g., 0, 10, 30, 100 µM).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant (which contains the secreted insulin) and centrifuge to remove any cell debris.

-

Lyse the cells with acid-ethanol to measure the total insulin content.

-

Measure the insulin concentration in the supernatant and the cell lysate using an insulin ELISA kit.

-

Normalize the secreted insulin to the total insulin content.

High-Fat Diet-Induced Obesity Mouse Model and L-2-AAA Treatment

Objective: To evaluate the in vivo effects of L-2-AAA on glucose homeostasis in a diet-induced obesity mouse model.

Animal Model: C57BL/6J male mice, 6-8 weeks old.[18][19]

-

Acclimatize mice for one week with ad libitum access to standard chow and water.

-

Divide mice into four groups:

-

Group 1: Standard chow diet + regular drinking water (Control).

-

Group 2: Standard chow diet + L-2-AAA in drinking water.

-

Group 3: High-fat diet (HFD, e.g., 60% kcal from fat) + regular drinking water.

-

Group 4: High-fat diet + L-2-AAA in drinking water.

-

-

The HFD should be replaced twice a week to prevent spoilage.[19]

-

Monitor body weight and food/water intake weekly.

-

After a designated period of feeding (e.g., 15 weeks), perform metabolic tests.[20]

-

Glucose Tolerance Test (GTT): Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg body weight). Measure blood glucose from the tail vein at 0, 15, 30, 60, and 90 minutes post-injection.

-

At the end of the study, collect blood for plasma analysis of glucose, insulin, and L-2-AAA levels.

Signaling Pathways and Mechanisms of Action

L-2-AAA appears to exert its effects on glucose metabolism through distinct pathways in pancreatic β-cells and adipocytes.

L-2-AAA in Pancreatic β-Cells: Stimulation of Insulin Secretion

In pancreatic β-cells, L-2-AAA promotes insulin secretion.[5] The proposed mechanism involves the regulation of key genes involved in insulin production and glucose metabolism.[5]

Caption: L-2-AAA signaling in pancreatic β-cells.

L-2-AAA in Adipocytes: Regulation of Lipolysis and Thermogenesis

In adipocytes, L-2-AAA has been shown to overstimulate β3-adrenergic receptor (β3AR) signaling, leading to increased lipolysis and thermogenesis.[5][22] This pathway involves the upregulation of key thermogenic genes.[22]

Caption: L-2-AAA signaling in adipocytes.

Lysine Degradation Pathway

L-2-AAA is an intermediate in the degradation of the essential amino acid lysine. This metabolic pathway primarily occurs in the mitochondria.

Caption: Lysine degradation pathway to L-2-AAA.

Discussion and Future Directions

The discovery of this compound as a biomarker for incident type 2 diabetes represents a significant advancement in the field of diabetology. The strong, independent association observed in the Framingham Heart Study and validated in other cohorts underscores its potential utility in early risk stratification.[1][2][3][5] Furthermore, the functional studies demonstrating its role in modulating insulin secretion and adipocyte metabolism suggest that the L-2-AAA pathway may be a viable target for therapeutic intervention.

However, several questions remain to be addressed. The paradoxical observation that elevated L-2-AAA predicts diabetes risk in humans, while its administration in animal models appears to have beneficial effects on glucose homeostasis, requires further investigation. It is hypothesized that chronically elevated L-2-AAA may be a marker of underlying metabolic stress or a compensatory mechanism that eventually becomes maladaptive.

Future research should focus on:

-

Large-scale prospective studies: To further validate L-2-AAA as a predictive biomarker in diverse ethnic populations and to establish precise clinical cut-off values.

-

Mechanistic studies: To elucidate the detailed molecular mechanisms by which L-2-AAA regulates insulin secretion and adipocyte function. This includes identifying its cellular receptors and downstream signaling effectors.

-

Therapeutic potential: To explore whether modulating L-2-AAA levels or targeting its downstream pathways can prevent or treat type 2 diabetes.

Conclusion

This compound has emerged as a robust and independent biomarker for predicting the risk of developing type 2 diabetes. Its involvement in key metabolic processes, including insulin secretion and adipocyte signaling, highlights its potential as a novel therapeutic target. This technical guide has provided a comprehensive overview of the current knowledge on L-2-AAA, from its initial discovery to its functional characterization. The provided data summaries, detailed experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals working to combat the global diabetes epidemic. Continued investigation into the biology of L-2-AAA holds great promise for advancing our understanding and management of this complex metabolic disease.

References

- 1. 2-Aminoadipic acid is a biomarker for diabetes risk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminoadipic acid (2-AAA) as a potential biomarker for insulin resistance in childhood obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]

- 8. Frontiers | Plasma Amino Acids Metabolomics' Important in Glucose Management in Type 2 Diabetes [frontiersin.org]

- 9. Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 14. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. protocols.io [protocols.io]

- 17. Static insulin secretion analysis of isolated islets [protocols.io]

- 18. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. Diet-induced obesity murine model [protocols.io]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. 2-Aminoadipic acid protects against obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of L-2-Aminoadipic Acid: A Technical Guide to Their Functions and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminoadipic acid (L-2-AAA) is a fascinating and increasingly important biomolecule. As an intermediate in lysine (B10760008) metabolism, it has emerged as a key player in metabolic regulation and a potential biomarker for metabolic diseases such as diabetes.[1] Beyond its metabolic roles, L-2-AAA and its structural analogs exhibit significant activity at various pharmacological targets, most notably as modulators of glutamate (B1630785) receptors, including metabotropic glutamate receptor 2 (mGlu2) and N-methyl-D-aspartate (NMDA) receptors.[2][3] This technical guide provides an in-depth overview of the structural analogs of L-2-AAA, their diverse biological functions, and the experimental methodologies used for their synthesis and characterization.

Core Functions of this compound and Its Analogs

The biological activities of L-2-AAA and its derivatives are diverse, spanning metabolic regulation and neurotransmission.

-

Metabolic Regulation: L-2-AAA is a key intermediate in the degradation of L-lysine. Elevated levels of L-2-AAA have been identified as a predictive biomarker for the development of type 2 diabetes.[1] It has been shown to modulate glucose homeostasis and insulin (B600854) secretion, making it and its analogs interesting targets for the development of therapeutics for metabolic disorders.[1]

-

Metabotropic Glutamate Receptor (mGluR) Modulation: Certain structural analogs of L-2-AAA have been designed to be potent and selective agonists of the mGlu2 receptor.[2] These receptors are implicated in the modulation of glutamatergic neurotransmission and are therapeutic targets for a range of neurological and psychiatric disorders.

-

NMDA Receptor Antagonism: L-2-AAA itself can act as an antagonist at NMDA receptors, a property that has been explored in the design of novel neuroprotective agents.[3]

Structural Analogs of this compound

A key strategy in developing functional analogs of L-2-AAA has been the introduction of conformational constraints to enhance potency and selectivity for specific biological targets.

Conformationally Restricted Analogs

Incorporating a cyclopropane (B1198618) ring into the backbone of L-2-AAA has yielded a series of potent and selective mGlu2 receptor agonists. These modifications restrict the molecule's flexibility, locking it into a bioactive conformation that favors interaction with the receptor.

Quantitative Data on this compound Analogs

The following table summarizes the reported biological activity of several conformationally restricted this compound analogs at the mGlu2 receptor.

| Compound | Structure | Target | Activity (EC50) | Selectivity | Reference |

| 3a | (1S,2S,3S)-1-amino-2,3-dicarboxycyclopropane-butanoic acid | mGlu2 | Low micromolar | Selective mGlu2 agonist | [2] |

| 4a | (1S,2R,3R)-1-amino-2,3-dicarboxycyclopropane-butanoic acid | mGlu2 | Low micromolar | Selective mGlu2 agonist | [2] |

| 5b | (1S,2S,5R,6R)-2-amino-5-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid | mGlu2 | 82 nM | ~15-fold over mGlu3, >25-fold over group III, >60-fold over group I | [2] |

Signaling and Metabolic Pathways

Lysine Degradation Pathway

This compound is a key intermediate in the catabolism of L-lysine. This pathway is crucial for maintaining amino acid homeostasis.

Caption: The metabolic pathway of L-lysine degradation to this compound and ultimately Acetyl-CoA.

mGlu2 Receptor Signaling Pathway

This compound analogs that are agonists at the mGlu2 receptor initiate a signaling cascade that leads to the inhibition of adenylyl cyclase.

Caption: The signaling cascade initiated by the activation of the mGlu2 receptor by an L-2-AAA analog agonist.

Experimental Protocols

Synthesis of Conformationally Restricted this compound Analogs

The synthesis of cyclopropane-containing analogs of L-2-AAA often involves a multi-step process. A general workflow is outlined below.

Caption: A generalized workflow for the synthesis of cyclopropyl-containing this compound analogs.

Detailed Methodologies:

-

IP-One Functional Assay for mGlu2 Receptor Activity: This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of Gq-coupled receptor activation. For Gi/o-coupled receptors like mGlu2, a co-transfection with a Gq-coupled chimeric G-protein is often employed. The assay is typically performed in a 384-well plate format using cells stably expressing the mGlu2 receptor. Cells are incubated with the test compounds, and then the amount of IP1 produced is quantified using a competitive immunoassay with HTRF® (Homogeneous Time-Resolved Fluorescence) detection.[4][5][6][7][8]

-

Calcium Flux Assay for NMDA Receptor Functional Activity: This assay measures changes in intracellular calcium levels upon NMDA receptor activation.[9][10][11][12] HEK293 cells co-expressing the necessary NMDA receptor subunits (e.g., GluN1 and GluN2A) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The baseline fluorescence is measured, and then the cells are stimulated with NMDA and a co-agonist (glycine or D-serine) in the presence or absence of the test compound (a potential antagonist). Changes in fluorescence intensity, indicating an influx of calcium, are monitored using a fluorescence plate reader or a microscope.[9][10][11][12]

Conclusion

Structural analogs of this compound represent a promising class of compounds with diverse biological activities, from regulating metabolism to modulating key neurotransmitter receptors. The development of conformationally restricted analogs has proven to be a successful strategy for achieving high potency and selectivity, particularly for the mGlu2 receptor. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of novel L-2-AAA derivatives. Further research into the structure-activity relationships of these analogs will undoubtedly lead to the development of novel therapeutics for a range of human diseases.

References

- 1. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C6H11NO4 | CID 92136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. news-medical.net [news-medical.net]

- 8. youtube.com [youtube.com]

- 9. bu.edu [bu.edu]

- 10. A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 12. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Interaction of L-2-Aminoadipic Acid with Glutamate Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract